molecular formula C21H19ClF6N4O3 B4299424 2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE

2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE

Cat. No.: B4299424
M. Wt: 524.8 g/mol
InChI Key: VDRXGIOZZIQMOG-UHFFFAOYSA-N
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Description

2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyridine, piperazine, and benzoyl carbamate moieties, each contributing to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyridine ring: This step involves the chlorination and trifluoromethylation of pyridine.

    Piperazine coupling: The chlorinated pyridine is then coupled with piperazine under controlled conditions.

    Carbamate formation: The final step involves the reaction of the piperazine derivative with 3-(trifluoromethyl)benzoyl chloride to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and advanced purification methods like recrystallization and chromatography are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove specific functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated compounds.

Scientific Research Applications

2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE: shares similarities with other compounds containing pyridine, piperazine, and benzoyl carbamate moieties.

    Other trifluoromethylated compounds: These include various pharmaceuticals and agrochemicals that feature the trifluoromethyl group for enhanced stability and bioactivity.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl N-[3-(trifluoromethyl)benzoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF6N4O3/c22-16-11-15(21(26,27)28)12-29-17(16)32-6-4-31(5-7-32)8-9-35-19(34)30-18(33)13-2-1-3-14(10-13)20(23,24)25/h1-3,10-12H,4-9H2,(H,30,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRXGIOZZIQMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC(=O)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE
Reactant of Route 2
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2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE
Reactant of Route 3
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2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE
Reactant of Route 4
Reactant of Route 4
2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE
Reactant of Route 5
2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE
Reactant of Route 6
2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE

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